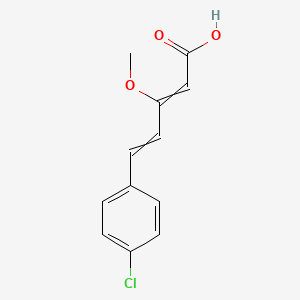
N-Cyclopentyl-N'-1,2,3-thiadiazol-5-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. The presence of both cyclopentyl and thiadiazolyl groups in its structure contributes to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of cyclopentylamine with 1,2,3-thiadiazol-5-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopentylamine+1,2,3-thiadiazol-5-yl isocyanate→N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea
Industrial Production Methods
Industrial production of N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
Wirkmechanismus
The mechanism of action of N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The thiadiazole ring is crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-N’-1,2,3-thiadiazol-5-ylurea: Known for its cytokinin-like activity in plant tissue culture.
N-Cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with distinct biological activities.
Uniqueness
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea stands out due to its unique combination of cyclopentyl and thiadiazolyl groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
113418-21-6 |
|---|---|
Molekularformel |
C8H12N4OS |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
1-cyclopentyl-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C8H12N4OS/c13-8(10-6-3-1-2-4-6)11-7-5-9-12-14-7/h5-6H,1-4H2,(H2,10,11,13) |
InChI-Schlüssel |
FODIVVURWOHVFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC(=O)NC2=CN=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)

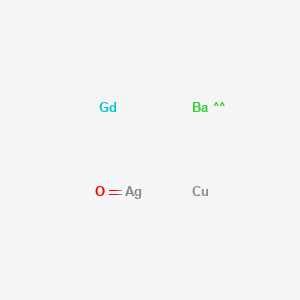
silane](/img/structure/B14291945.png)

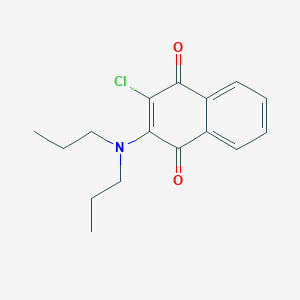

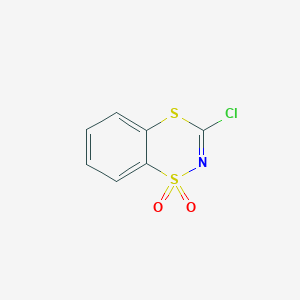
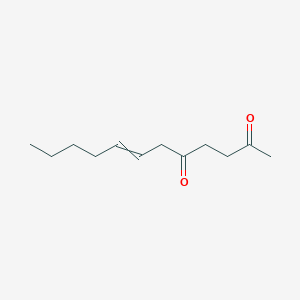
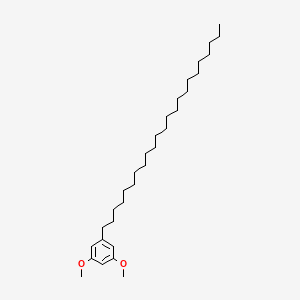
![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

